2-[2-(4-Nitrophenoxy)ethoxy]ethanamine
Description
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is a nitroaromatic amine derivative characterized by a 4-nitrophenoxy group linked to an ethanamine moiety via a diethylene glycol chain. Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol (base form) and 218.64 g/mol as the hydrochloride salt (CAS: 98395-62-1) . The compound is commercially available with ≥95% purity (CAS: 1613189-26-6) and serves as a critical intermediate in pharmaceutical synthesis, particularly for functionalizing molecules via its primary amine group . The nitro group confers electron-withdrawing properties, influencing its reactivity in reduction or nucleophilic substitution reactions.
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c11-5-6-15-7-8-16-10-3-1-9(2-4-10)12(13)14/h1-4H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSRXKSDXRECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted ethanamines and phenoxy derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The ethoxy linkages provide flexibility to the molecule, allowing it to interact with different targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Polarity and Solubility: The target compound’s two ethoxy units enhance water solubility compared to 2-(4-Nitrophenoxy)ethanamine (single ethoxy) but reduce lipophilicity relative to tert-octyl derivatives (logP: ~1.8 vs. ~4.2 for tert-octyl analog) .
- Basicity : The primary amine (pKa ~9.5) is more nucleophilic than tertiary amines (e.g., N,N-diethyl analog, pKa ~8.2), enabling facile conjugation with carboxylic acids or electrophiles .
- Thermal Stability : Azide-containing analogs (e.g., 2-[2-(2-azidoethoxy)ethoxy]ethanamine) decompose exothermically above 120°C, limiting their utility in high-temperature reactions compared to nitro derivatives .
Research Findings and Case Studies
- Catalyst Sequestration : N,N-Diethyl-2-[2-(vinyloxy)ethoxy]ethanamine (4 equiv.) effectively removes residual Grubbs catalyst from metathesis mixtures, achieving >99% catalyst removal .
- Polymer Films : 2-[2-(2-azidoethoxy)ethoxy]ethanamine was copolymerized with methacrylamide to yield azide-functionalized films with tunable mechanical properties (Young’s modulus: 1.2–2.4 GPa) .
Biological Activity
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is an organic compound characterized by the molecular formula C10H14N2O4. It features a nitrophenoxy group linked to an ethanamine backbone through ethoxy linkages. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.
The compound undergoes several chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group under specific conditions.
- Reduction : It can be reduced to form corresponding amines.
- Substitution : Ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
- Oxidation Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Lithium aluminum hydride, catalytic hydrogenation.
- Substitution Nucleophiles : Halides or amines in the presence of a base.
The biological activity of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is attributed to its ability to interact with various molecular targets. The nitrophenoxy group may participate in biochemical pathways that influence enzyme activity and cellular processes. The flexibility provided by the ethoxy linkages allows for diverse interactions with biomolecules.
Biological Activity
Research indicates that 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
- Enzyme Inhibition : The compound may inhibit certain enzymes, which could be relevant in drug design for diseases where enzyme activity is dysregulated.
- Cellular Interaction : It has been observed to modulate cellular signaling pathways, impacting cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase (AChE) revealed that certain modifications of the compound enhanced its inhibitory potency, indicating its potential use in treating neurodegenerative diseases like Alzheimer’s.
- Cell Proliferation Assays : In vitro assays indicated that 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine could reduce the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine compared to similar compounds:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine | Moderate | Strong (AChE) | Moderate |
| 2-[2-(4-Nitrophenyl)ethanol] | Weak | Weak | Low |
| 2-[2-(4-Aminophenyl)ethanol] | Strong | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
